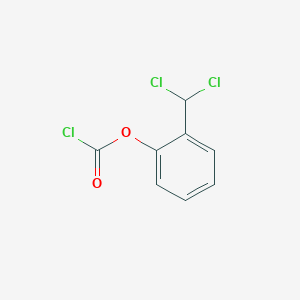
2-Dichloromethylphenyl chloroformate, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dichloromethylphenyl chloroformate (2-DCMPC) is a chloroformate derivative of 2-dichloromethylphenol (2-DCMP). It is a white crystalline solid with a melting point of 90-92°C and a boiling point of 60-62°C. 2-DCMPC is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of a variety of compounds, including dyes, surfactants, and other organic compounds.
Scientific Research Applications
2-Dichloromethylphenyl chloroformate, 90% is widely used in scientific research as a reagent for various reactions, such as the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of peptides and proteins.
Mechanism of Action
2-Dichloromethylphenyl chloroformate, 90% acts as a nucleophile in the presence of an electrophile, such as an acid or an alcohol. The reaction proceeds through a nucleophilic substitution reaction, in which the chlorine atoms of the 2-Dichloromethylphenyl chloroformate, 90% molecule are replaced by the nucleophile.
Biochemical and Physiological Effects
2-Dichloromethylphenyl chloroformate, 90% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
2-Dichloromethylphenyl chloroformate, 90% is a relatively inexpensive and easy to use reagent for a variety of laboratory experiments. It is stable and can be stored for long periods of time. However, it is a corrosive material and should be handled with care.
Future Directions
Future research on 2-Dichloromethylphenyl chloroformate, 90% could focus on its use as a reagent for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Further research could also focus on its use as a catalyst for the synthesis of polymers and as a reagent for peptide and protein synthesis. Additionally, further research could be done to determine its potential biochemical and physiological effects.
Synthesis Methods
2-Dichloromethylphenyl chloroformate, 90% can be synthesized by reacting 2-dichloromethylphenol with chloroformic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature for about 1 hour and the product is isolated by filtration. The yield of 2-Dichloromethylphenyl chloroformate, 90% is typically around 90%.
properties
IUPAC Name |
[2-(dichloromethyl)phenyl] carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEBSGGTJOUGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)







